Cas no 2228280-11-1 (4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol)

4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol structure
2228280-11-1 structure
Product name:4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol
CAS No:2228280-11-1
MF:C10H11F2NO2
Molecular Weight:215.19664978981
CID:6009722
PubChem ID:165630377

4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol 化学的及び物理的性質

名前と識別子

    • 4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol
    • 2228280-11-1
    • EN300-1947809
    • インチ: 1S/C10H11F2NO2/c1-15-8-4-6(2-3-7(8)14)9(13)5-10(9,11)12/h2-4,14H,5,13H2,1H3
    • InChIKey: IMHMSEXZEHMSQC-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C1C=CC(=C(C=1)OC)O)N)F

計算された属性

  • 精确分子量: 215.07578492g/mol
  • 同位素质量: 215.07578492g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 262
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 55.5Ų

4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1947809-10.0g
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol
2228280-11-1
10g
$6266.0 2023-06-03
Enamine
EN300-1947809-5g
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol
2228280-11-1
5g
$4226.0 2023-09-17
Enamine
EN300-1947809-0.1g
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol
2228280-11-1
0.1g
$1283.0 2023-09-17
Enamine
EN300-1947809-0.05g
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol
2228280-11-1
0.05g
$1224.0 2023-09-17
Enamine
EN300-1947809-0.5g
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol
2228280-11-1
0.5g
$1399.0 2023-09-17
Enamine
EN300-1947809-5.0g
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol
2228280-11-1
5g
$4226.0 2023-06-03
Enamine
EN300-1947809-1g
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol
2228280-11-1
1g
$1458.0 2023-09-17
Enamine
EN300-1947809-0.25g
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol
2228280-11-1
0.25g
$1341.0 2023-09-17
Enamine
EN300-1947809-1.0g
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol
2228280-11-1
1g
$1458.0 2023-06-03
Enamine
EN300-1947809-2.5g
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol
2228280-11-1
2.5g
$2856.0 2023-09-17

4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol 関連文献

4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenolに関する追加情報

Introduction to 4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol (CAS No. 2228280-11-1)

4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol, identified by the Chemical Abstracts Service Number (CAS No.) 2228280-11-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, which include a cyclopropyl ring substituted with fluorine atoms and an amino group, coupled with a methoxyphenol moiety. The presence of these functional groups imparts distinct chemical properties that make it a promising candidate for further exploration in drug discovery and development.

The structural motif of 4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol is particularly noteworthy due to its potential biological activity. The cyclopropyl group, when fluorinated, can enhance metabolic stability and binding affinity to biological targets. This structural feature is increasingly recognized in the design of novel therapeutic agents, where the optimization of physicochemical properties is crucial for achieving desired pharmacokinetic profiles. The amino group at the position 1 of the cyclopropyl ring further extends the compound's versatility, allowing for modifications such as acylation or coupling with other pharmacophores to enhance its biological efficacy.

The methoxyphenol component of this compound introduces a hydroxyl group that can participate in hydrogen bonding interactions, a key factor in the binding affinity of many drug molecules to their targets. Additionally, the methoxy group can influence the electronic properties of the aromatic ring, potentially modulating its reactivity and interaction with biological systems. These combined features make 4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol an intriguing subject for further investigation in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with various biological targets. Studies suggest that the fluorinated cyclopropyl moiety may interact with enzymes or receptors in a manner that could lead to inhibitory effects on specific disease-related pathways. For instance, preliminary computational studies have indicated potential binding to enzymes involved in inflammation or metabolic disorders, which are areas of active research for novel therapeutic interventions.

In vitro studies have begun to explore the pharmacological profile of 4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol. These early investigations have shown promising results in terms of bioactivity, particularly in contexts where modulation of enzyme activity is desired. The compound's ability to interact with biological targets without exhibiting significant toxicity makes it an attractive candidate for further development. However, comprehensive toxicological assessments are still needed to fully understand its safety profile before it can be considered for clinical applications.

The synthesis of 4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol presents unique challenges due to its complex structural features. Advanced synthetic methodologies are required to achieve high yields and purity levels necessary for pharmaceutical use. Researchers have employed strategies such as transition metal-catalyzed reactions and stereoselective synthesis techniques to construct the desired molecular framework efficiently. These synthetic advances not only facilitate the production of this compound but also contribute to the broader field of organic chemistry by developing new methodologies applicable to other complex molecules.

The potential applications of 4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol extend beyond traditional pharmaceuticals. Its structural characteristics make it suitable for use as an intermediate in the synthesis of more complex drug candidates or as a building block for exploring novel chemical space. The fluorinated cyclopropyl group, in particular, is a feature that has been leveraged in various drug designs due to its ability to enhance binding affinity and metabolic stability. This underscores the importance of structural diversity in medicinal chemistry and highlights the value of compounds like 4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol in driving innovation in drug discovery.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol will play an increasingly important role in addressing unmet medical needs. The combination of its unique structural features and promising pharmacological properties positions it as a valuable asset in the pharmaceutical arsenal. Future studies will likely focus on optimizing its chemical structure for improved efficacy and safety profiles while exploring new synthetic routes for scalable production.

In conclusion,4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol (CAS No. 2228280-11-1) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and potential biological activity. Its development underscores the importance of structural diversity and functional group optimization in drug discovery efforts aimed at addressing complex diseases worldwide.

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